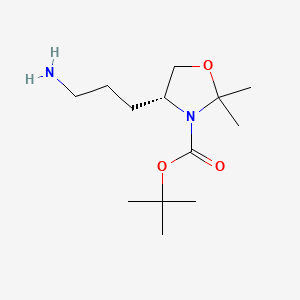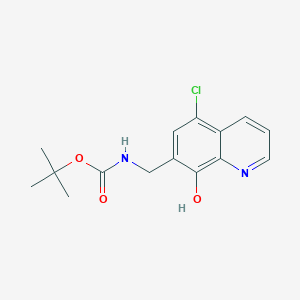
Tert-butyl ((5-chloro-8-hydroxyquinolin-7-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate: is a chemical compound that features a quinoline core substituted with a chloro and hydroxy group, and a carbamate group attached to a tert-butyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The chloro and hydroxy groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while hydroxylation can be done using hydroxylating agents such as hydrogen peroxide.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the quinoline derivative with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The chloro group can be substituted by nucleophiles, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The presence of the quinoline core, which is known for its biological activity, makes it a promising candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it useful in creating materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate involves its interaction with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of microorganisms or cancer cells. The carbamate group can also interact with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate: can be compared with other quinoline derivatives such as chloroquine and hydroxychloroquine, which are known for their antimalarial activity.
Carbamate derivatives: like carbaryl and aldicarb, which are used as insecticides, can also be compared in terms of their chemical reactivity and biological activity.
Uniqueness
The unique combination of the quinoline core with the carbamate group in tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H17ClN2O3 |
|---|---|
Molecular Weight |
308.76 g/mol |
IUPAC Name |
tert-butyl N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]carbamate |
InChI |
InChI=1S/C15H17ClN2O3/c1-15(2,3)21-14(20)18-8-9-7-11(16)10-5-4-6-17-12(10)13(9)19/h4-7,19H,8H2,1-3H3,(H,18,20) |
InChI Key |
ILPLBKDMBJUUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C2C=CC=NC2=C1O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




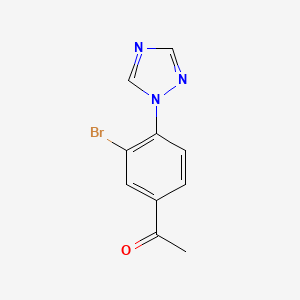
![2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride](/img/structure/B13555338.png)


![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)


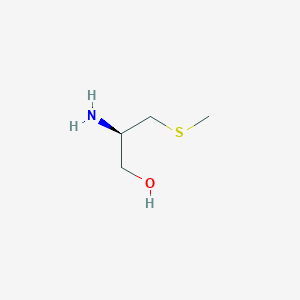
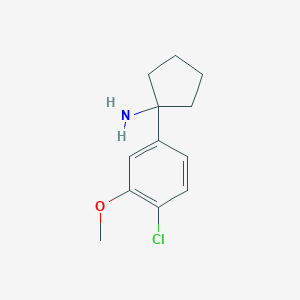
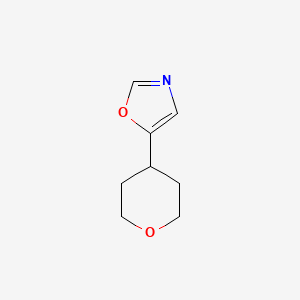
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride](/img/structure/B13555379.png)
